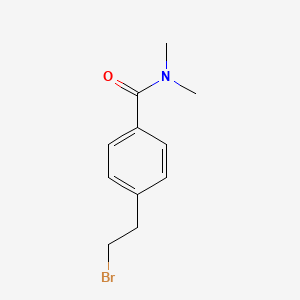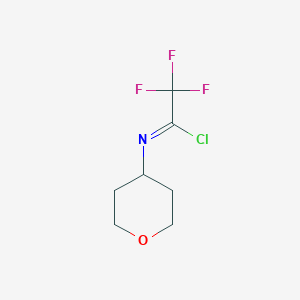
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride is a chemical compound characterized by the presence of trifluoromethyl, oxanyl, and carbonimidoyl chloride groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride typically involves the reaction of oxan-4-ylamine with 2,2,2-trifluoroethanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonimidoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new bonds at the carbonimidoyl group.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reactions are typically carried out at room temperature or under mild heating.
Major Products Formed
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reaction with an amine can yield the corresponding amidine, while reaction with an alcohol can produce an ester.
Wissenschaftliche Forschungsanwendungen
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group can enhance the compound’s reactivity and stability, while the oxanyl group can participate in hydrogen bonding and other interactions. Molecular targets and pathways involved in its action include enzyme active sites and nucleophilic centers in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A compound with similar reactivity due to the presence of an ester and keto group.
Acetylacetone: Known for its keto-enol tautomerism and similar reactivity in nucleophilic substitution reactions.
Diketene: Used in similar synthetic applications due to its reactive carbonyl groups.
Uniqueness
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s reactivity. Additionally, the oxanyl group provides opportunities for hydrogen bonding and other interactions, making this compound versatile in various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H9ClF3NO |
|---|---|
Molekulargewicht |
215.60 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(oxan-4-yl)ethanimidoyl chloride |
InChI |
InChI=1S/C7H9ClF3NO/c8-6(7(9,10)11)12-5-1-3-13-4-2-5/h5H,1-4H2 |
InChI-Schlüssel |
DMVKHWWJMLIEPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



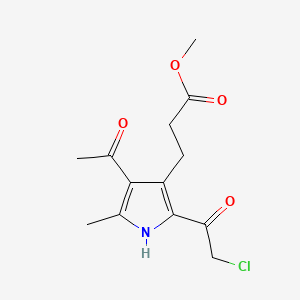

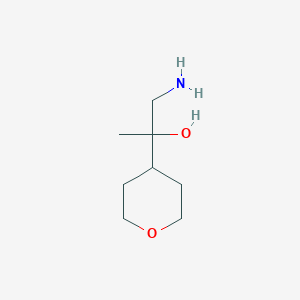
![N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13554923.png)
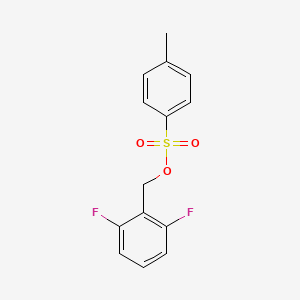
![Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)

![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)


![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)
